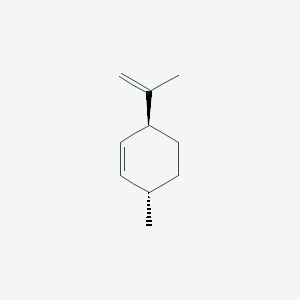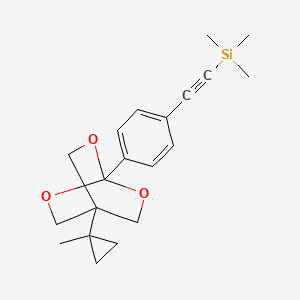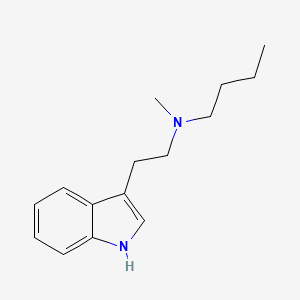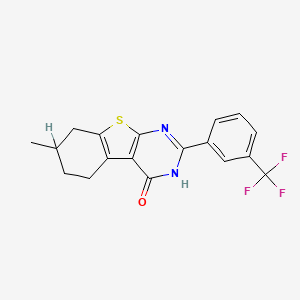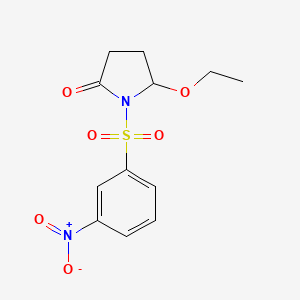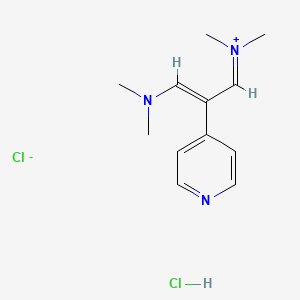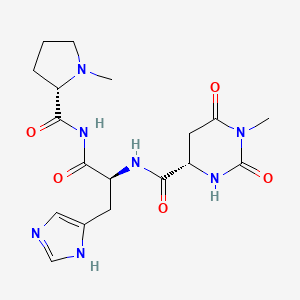
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- is a complex organic compound that features a cyclopentenone core with various substituents, including dichloro, dimethoxy, propenyl, and triazolylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving dienes or enones.
Introduction of Substituents: Chlorination, methoxylation, and propenylation can be carried out using appropriate reagents and catalysts.
Attachment of the Triazolylmethyl Group: This step may involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group or the cyclopentenone core.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentenone ring.
Substitution: The dichloro and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: The compound could exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
Materials Science: The compound might be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one Derivatives: Compounds with similar cyclopentenone cores but different substituents.
Triazole-Containing Compounds: Molecules featuring the 1H-1,2,4-triazole moiety.
Chlorinated and Methoxylated Compounds: Other compounds with dichloro and dimethoxy groups.
Uniqueness
The uniqueness of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
144970-11-6 |
|---|---|
Molekularformel |
C13H16Cl2N4O3 |
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
2,5-dichloro-4,4-dimethoxy-5-prop-2-enyl-3-(1H-1,2,4-triazol-5-ylmethylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H16Cl2N4O3/c1-4-5-12(15)11(20)9(14)10(13(12,21-2)22-3)16-6-8-17-7-18-19-8/h4,7,16H,1,5-6H2,2-3H3,(H,17,18,19) |
InChI-Schlüssel |
SYZFTSINTYJWBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)NCC2=NC=NN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


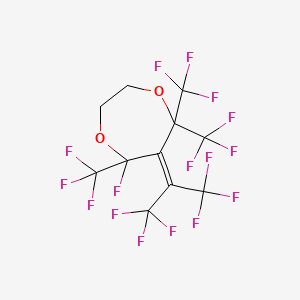
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)



